molecular formula C6H9F2N B13064143 Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cat. No.: B13064143
M. Wt: 133.14 g/mol
InChI Key: GETFYARBJRZNMZ-UHNVWZDZSA-N
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Description

Cis-6,6-Difluoro-3-Azabicyclo[320]Heptane is a chemical compound with the molecular formula C6H9F2N It is known for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids, and the process may require careful control of temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups .

Scientific Research Applications

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane
  • 6,6-Dichloro-3-Azabicyclo[3.2.0]Heptane
  • 6,6-Dibromo-3-Azabicyclo[3.2.0]Heptane

Uniqueness

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1

InChI Key

GETFYARBJRZNMZ-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2C1(F)F

Canonical SMILES

C1C2CNCC2C1(F)F

Origin of Product

United States

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